2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Description
2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H19N5O4S3 and its molecular weight is 465.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
One study discusses the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation, highlighting a method that could potentially be applied to the synthesis of similar compounds like the one (Yu et al., 2014). Another research focused on the structural characterization of related compounds, which can be essential for understanding the chemical and physical properties necessary for further application in medicinal chemistry or material science (Boechat et al., 2011).
Biological Activities
Several studies have synthesized and evaluated thiadiazole derivatives for their potential biological activities. For instance, compounds with the thiadiazole moiety have been explored for their anti-inflammatory and antitumor effects, showcasing the therapeutic potential of such derivatives (Hamama et al., 2013). Additionally, the synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine has been reported, some of which demonstrated inhibitory effects on bacterial strains, indicating their potential as antibacterial agents (Xia, 2015).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S3/c1-10-8-28-16(19-10)21-15(25)9-29-18-23-22-17(30-18)20-14(24)7-11-4-5-12(26-2)13(6-11)27-3/h4-6,8H,7,9H2,1-3H3,(H,19,21,25)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEIOWBBEVPAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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